molecular formula C13H20ClNO B1520847 3-[(Benzyloxy)methyl]piperidine hydrochloride CAS No. 1185052-50-9

3-[(Benzyloxy)methyl]piperidine hydrochloride

Cat. No. B1520847
CAS RN: 1185052-50-9
M. Wt: 241.76 g/mol
InChI Key: VUJRMPNNWJKIIB-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]piperidine hydrochloride is a chemical compound with the CAS Number: 1185052-50-9 . It has a molecular weight of 241.76 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[(benzyloxy)methyl]piperidine hydrochloride . The InChI code for this compound is 1S/C13H19NO.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 241.76 .

Scientific Research Applications

Anticancer Agent

Piperidine derivatives, including 3-[(Benzyloxy)methyl]piperidine hydrochloride , have been utilized as potential anticancer agents. They are being explored for their efficacy in inhibiting cancer cell proliferation and could be key in developing new cancer therapies .

Antiviral Activity

These compounds are also being studied for their antiviral properties, which could lead to new treatments for viral infections .

Antimalarial Properties

Research has indicated that piperidine derivatives can be effective in treating malaria, a disease caused by parasites transmitted through the bite of infected mosquitoes .

Antimicrobial and Antifungal Uses

Their antimicrobial and antifungal activities make them valuable in the development of new drugs to combat bacterial and fungal infections .

Analgesic and Anti-inflammatory

Piperidine derivatives are known to possess analgesic and anti-inflammatory properties, making them candidates for pain relief and inflammation treatment .

Anti-Alzheimer’s Research

These compounds are being investigated for their potential use in treating Alzheimer’s disease due to their ability to interact with biological targets associated with the condition .

Antipsychotic Potential

There is ongoing research into the antipsychotic applications of piperidine derivatives, which could lead to new treatments for psychiatric disorders .

Anticoagulant Applications

Lastly, they are being studied for their anticoagulant properties, which could be beneficial in preventing blood clots .

Safety and Hazards

The compound is labeled as an irritant . Always handle with appropriate safety measures and refer to the Material Safety Data Sheet (MSDS) for more information .

properties

IUPAC Name

3-(phenylmethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJRMPNNWJKIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Benzyloxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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